Furo[3,2-d]pyrimidin-4(4aH)-one
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Overview
Description
Furo[3,2-d]pyrimidin-4(4aH)-one is a heterocyclic compound that contains both furan and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-d]pyrimidin-4(4aH)-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 4-(phenacyloxy)pyrimidine-5-carbonitriles under Thorpe-Ziegler conditions using ethanol and sodium ethoxide . This method yields the desired furo[3,2-d]pyrimidine system with good efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-d]pyrimidin-4(4aH)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyrimidine ring.
Scientific Research Applications
Furo[3,2-d]pyrimidin-4(4aH)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of furo[3,2-d]pyrimidin-4(4aH)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication or transcription.
Comparison with Similar Compounds
Furo[3,2-d]pyrimidin-4(4aH)-one can be compared with other similar heterocyclic compounds, such as:
Furo[2,3-d]pyrimidine: Another furan-pyrimidine hybrid with different ring fusion, leading to distinct chemical properties and reactivity.
Benzo[4,5]furo[3,2-d]pyrimidine: A larger fused ring system with additional aromaticity, used in advanced material applications.
Pyrrolo[2,3-d]pyrimidine: Contains a pyrrole ring fused to a pyrimidine ring, showing different biological activities and synthetic applications.
This compound is unique due to its specific ring fusion and electronic properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H4N2O2 |
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Molecular Weight |
136.11 g/mol |
IUPAC Name |
4aH-furo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H4N2O2/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3,5H |
InChI Key |
YRWZAAQCMJJPDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2C1=NC=NC2=O |
Origin of Product |
United States |
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